molecular formula C18H19NO2 B6372527 2-Methyl-4-(3-pyrrolidinylcarbonylphenyl)phenol CAS No. 1261996-45-5

2-Methyl-4-(3-pyrrolidinylcarbonylphenyl)phenol

Cat. No.: B6372527
CAS No.: 1261996-45-5
M. Wt: 281.3 g/mol
InChI Key: UEPJVVWYUXXTHZ-UHFFFAOYSA-N
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Description

2-Methyl-4-(3-pyrrolidinylcarbonylphenyl)phenol is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(3-pyrrolidinylcarbonylphenyl)phenol typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid at elevated temperatures (around 180°C) to form intermediate derivatives . These intermediates can then undergo further reactions to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(3-pyrrolidinylcarbonylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

2-Methyl-4-(3-pyrrolidinylcarbonylphenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Possible use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(3-pyrrolidinylcarbonylphenyl)phenol involves its interaction with various molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The phenolic hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is the combination of the pyrrolidine ring and the phenolic hydroxyl group, which provides a unique set of chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not typically observed in simpler compounds.

Properties

IUPAC Name

[3-(4-hydroxy-3-methylphenyl)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-13-11-15(7-8-17(13)20)14-5-4-6-16(12-14)18(21)19-9-2-3-10-19/h4-8,11-12,20H,2-3,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPJVVWYUXXTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)N3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684043
Record name (4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261996-45-5
Record name (4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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